2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
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Overview
Description
2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a chemical compound with the molecular formula C20H23F2N3O and a molecular weight of 359421
Mechanism of Action
Target of Action
The primary target of the compound 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is currently unknown. The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Preparation Methods
The synthesis of 2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The initial step involves the synthesis of 4-phenylpiperazine.
Attachment of the propyl chain: The next step is the attachment of a propyl chain to the piperazine derivative.
Introduction of the difluorobenzamide group: Finally, the difluorobenzamide group is introduced to complete the synthesis.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Neuropharmacology: The compound is investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Drug Development: Researchers explore its structure-activity relationships to develop new therapeutic agents with improved efficacy and safety profiles.
Comparison with Similar Compounds
2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor but has a different core structure.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound with a piperazine moiety, known for its antimicrobial activity.
Properties
IUPAC Name |
2,6-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c21-17-8-4-9-18(22)19(17)20(26)23-10-5-11-24-12-14-25(15-13-24)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKJGNOVDKZHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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